4-Hydroxy Atorvastatin Disodium Salt
Overview
Description
4-Hydroxy Atorvastatin Disodium Salt is a metabolite of Atorvastatin, a widely used statin medication. It is known for its role as a selective inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. This compound is primarily used in research settings to study cholesterol metabolism and the pharmacokinetics of statins .
Preparation Methods
The synthesis of 4-Hydroxy Atorvastatin Disodium Salt involves multiple steps, starting from Atorvastatin. The key steps include:
Hydroxylation: Atorvastatin undergoes hydroxylation to introduce a hydroxyl group at the 4-position.
Disodium Salt Formation: The hydroxylated product is then converted into its disodium salt form to enhance its solubility and stability.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid dispersion and solvent evaporation are employed to enhance the solubility and bioavailability of the final product .
Chemical Reactions Analysis
4-Hydroxy Atorvastatin Disodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Atorvastatin.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy Atorvastatin Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of statin metabolites.
Biology: Researchers use it to investigate the metabolic pathways of statins and their effects on cholesterol biosynthesis.
Medicine: It serves as a model compound to understand the pharmacokinetics and pharmacodynamics of statins, aiding in the development of new cholesterol-lowering drugs.
Industry: The compound is used in the formulation of pharmaceutical products to enhance their efficacy and stability
Mechanism of Action
4-Hydroxy Atorvastatin Disodium Salt exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By competitively inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This mechanism is similar to that of its parent compound, Atorvastatin .
Comparison with Similar Compounds
4-Hydroxy Atorvastatin Disodium Salt is unique among statin metabolites due to its specific hydroxylation at the 4-position. Similar compounds include:
Atorvastatin: The parent compound, which is also an HMG-CoA reductase inhibitor.
2-Hydroxy Atorvastatin: Another hydroxylated metabolite with different pharmacokinetic properties.
p-Hydroxy Atorvastatin: A positional isomer with hydroxylation at a different site.
Compared to these compounds, this compound has distinct solubility and stability characteristics, making it particularly useful in research and pharmaceutical applications .
Properties
IUPAC Name |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t26-,27-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONRNZYFYCVRP-AJUXDCMMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2Na2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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